Kushenol M

Overview

Description

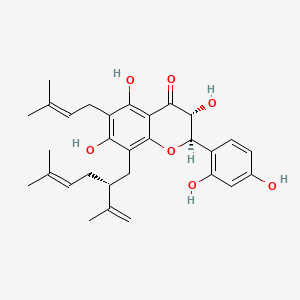

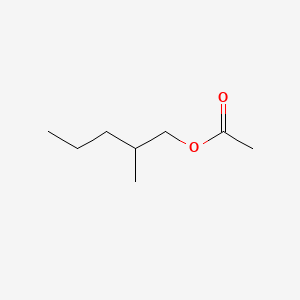

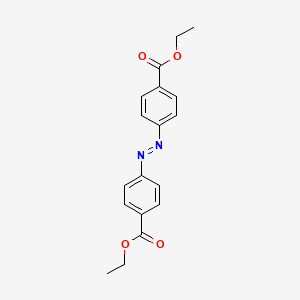

Kushenol M is a flavonoid derived from the roots of Sophora flavescens . It is a type of compound with a molecular formula of 508.6 g/mol .

Molecular Structure Analysis

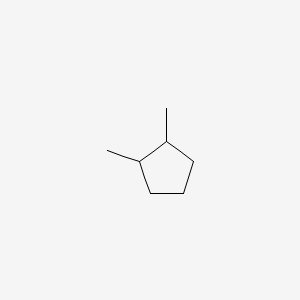

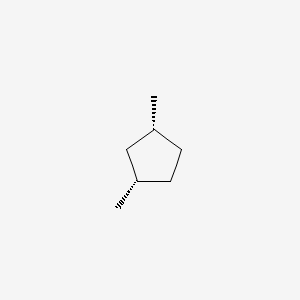

The structure of this compound was determined using 2-D NMR techniques, especially DEPT, 13C-1H COSY, and COLOC experiments . The linkage pattern of two side chains, an isopentenyl and a lavandulyl group, in this compound was established .Physical And Chemical Properties Analysis

This compound has a molecular weight of 508.6 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Liver Injury Prevention

Kushenol C, a compound related to Kushenol M, has shown potential in preventing liver injury. Studies have demonstrated that it can protect hepatocellular carcinoma cells from oxidative stress and reduce hepatotoxicity in mice. This is attributed to its ability to reduce cell death, apoptosis, and reactive oxygen species generation. Kushenol C's mechanism involves upregulating GSH and OGG1 expression and activating Akt and Nrf2 pathways (Cho et al., 2021).

Anti-Inflammatory and Anti-Oxidative Effects

Kushenol C exhibits significant anti-inflammatory and anti-oxidative stress activities. In lipopolysaccharide-stimulated macrophages and tBHP-induced oxidative stress in cells, Kushenol C suppressed the production of inflammatory mediators like NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β. It also prevented DNA damage and cell death by boosting the endogenous antioxidant defense system. This suggests Kushenol C as a potential candidate for treating inflammatory diseases (Cho et al., 2020).

Molecular Structure

The molecular structure of this compound was identified using advanced NMR techniques, confirming it as a flavonoid with specific isopentenyl and lavandulyl groups (Ryu et al., 1995).

Antitumor Activities

Sophora flavescens, from which this compound is derived, has displayed potent antitumor activities. Kushen flavonoids, in general, have inhibited the growth of tumor cell lines and enhanced the effects of other antitumor drugs. This highlights the potential of Kushen flavonoids, including this compound, in cancer treatment (Sun et al., 2007).

Quality Control of Sophora flavescens

Research focusing on the chromatographic separation of flavonoids in Sophora flavescens, including this compound, provides a quality control method for this herb used in traditional medicine. This is important for ensuring the therapeutic consistency and efficacy of products containing this compound (Ma et al., 2008).

Anti-Itching and Anti-Inflammatory Effects

Kushenol F, another related compound, has demonstrated efficacy in treating atopic dermatitis by suppressing thymic stromal lymphopoietin production. This indicates the potential of this compound in similar dermatological applications (Jo et al., 2022).

Mechanism of Action

Target of Action

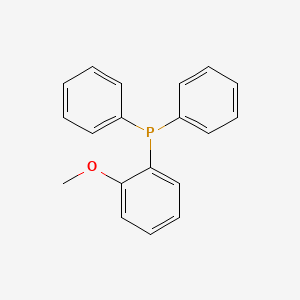

Kushenol M, a flavonoid isolated from Sophora flavescens, has been identified as an inhibitor of cytochrome P450 (CYP) isoforms, particularly CYP3A4, in human liver microsomes . This suggests that the primary targets of this compound are the CYP enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

The interaction of this compound with its targets, the CYP enzymes, results in the inhibition of these enzymes. This inhibition can affect the metabolism of various substances within the body, potentially altering their effects .

Biochemical Pathways

The inhibition of CYP enzymes by this compound can affect multiple biochemical pathways. For instance, the inhibition of CYP3A4 can impact the metabolism of a wide range of drugs, as CYP3A4 is involved in the metabolism of more than half of all marketed drugs . The exact downstream effects would depend on the specific substances being metabolized by the inhibited CYP enzymes.

Pharmacokinetics

As a cyp inhibitor, this compound could potentially affect the bioavailability of other drugs by altering their metabolism .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific substances being metabolized by the CYP enzymes it inhibits. By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects .

Future Directions

While specific future directions for Kushenol M are not mentioned in the retrieved sources, research on related compounds suggests potential applications in the treatment of various diseases. For instance, a novel flavonoid from Sophora flavescens, Kushenol Z, has been found to inhibit proliferation and induce apoptosis in non-small-cell lung cancer cells . This suggests that this compound and other flavonoids from Sophora flavescens could have potential therapeutic applications in the future.

Biochemical Analysis

Biochemical Properties

Kushenol M interacts with various biomolecules, primarily enzymes in the cytochrome P450 family. It has been found to inhibit the activity of CYP3A4, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the CYP3A4 enzyme. By inhibiting this enzyme, this compound can potentially affect the metabolism of certain drugs and the synthesis of various lipids

Metabolic Pathways

This compound is involved in the cytochrome P450 metabolic pathway due to its inhibitory effect on the CYP3A4 enzyme . This could potentially affect the metabolic flux or metabolite levels of substances processed by this enzyme.

properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIPWEKLJVRITL-XRRXVPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906015 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101236-51-5 | |

| Record name | Kushenol M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological targets of Kushenol M?

A1: Based on the provided research, this compound has been identified as a mechanism-based inhibitor of CYP3A4, a crucial enzyme involved in drug metabolism. [] This means that this compound can irreversibly inhibit CYP3A4 activity, potentially leading to drug interactions. Further research is needed to determine if this compound interacts with other biological targets.

Q2: Does Sophora flavescens extract, the source of this compound, affect other drug-metabolizing enzymes besides CYP3A4?

A2: Yes, research indicates that Sophora flavescens extract inhibits multiple cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2B6, and CYP3A4. [] This broad inhibitory profile suggests a high potential for herb-drug interactions when Sophora flavescens or its constituents are co-administered with medications metabolized by these enzymes.

Q3: Are there any structural studies available for this compound?

A3: While the provided abstracts don't contain specific spectroscopic data for this compound, one abstract mentions "The structure of this compound from Sophora flavescens". [] This suggests that structural characterization has been performed. To obtain the molecular formula, weight, and spectroscopic details, it's recommended to refer to the full research article referenced in the abstract.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)